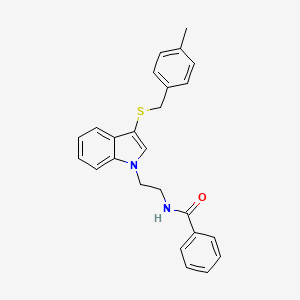

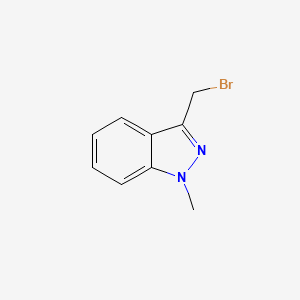

3-(Bromomethyl)-1-methyl-1H-indazole

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) to determine the structure of the compound .Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of reactions it undergoes and the conditions required for these reactions .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique

Sensing Applications

Boronic acids, including 3-(Bromomethyl)-1-methyl-1H-indazole, are increasingly utilized in sensing applications. Their interactions with diols and strong Lewis bases (such as fluoride or cyanide anions) make them valuable for both homogeneous assays and heterogeneous detection . These applications can occur at the interface of the sensing material or within the bulk sample. Researchers have explored their use in biosensors, environmental monitoring, and medical diagnostics.

Chemical Building Blocks

3-(Bromomethyl)-1-methyl-1H-indazole serves as an organic building block for synthesizing more complex molecules. For instance, it can be employed in the preparation of beta-substituted acrylates, which have applications in polymer chemistry and materials science . These acrylates find use in drug delivery systems, coatings, and other industrially significant scaffolds.

Heterocyclic Systems

Chemical reactions involving 3-(Bromomethyl)-1-methyl-1H-indazole lead to the formation of polyfunctionalized heterocyclic systems. These systems are critical in drug discovery, as they often exhibit unique pharmacological properties. Researchers explore their potential as antiviral agents, enzyme inhibitors, and other therapeutic targets .

Drug Delivery

Nanoparticles, including those derived from boronic acids, play a crucial role in drug delivery. While not specific to 3-(Bromomethyl)-1-methyl-1H-indazole, this broader context highlights the compound’s potential. Nanoparticles enhance drug stability, improve bioavailability, and allow targeted delivery to specific tissues or cells. Researchers continue to explore novel nanoparticle-based drug carriers .

Electrophoresis and Analytical Methods

3-(Bromomethyl)-1-methyl-1H-indazole can be employed in electrophoresis techniques. Researchers have used it for separating glycated molecules and studying their properties. Additionally, it serves as a building material for microparticles used in analytical methods .

Mécanisme D'action

Target of Action

Brominated compounds often interact with various biological targets, including proteins and enzymes, by forming covalent bonds .

Mode of Action

The mode of action of 3-(Bromomethyl)-1-methyl-1H-indazole is likely to involve the bromomethyl group. This group can participate in free radical reactions, nucleophilic substitutions, and oxidations . The bromomethyl group can react with a wide range of chemically related substrates, leading to various biochemical transformations .

Biochemical Pathways

Brominated compounds can influence various metabolic pathways, depending on their specific targets .

Pharmacokinetics

The presence of the bromomethyl group may influence its bioavailability and metabolic stability .

Result of Action

Brominated compounds can have various effects, depending on their specific targets and the nature of their interactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Bromomethyl)-1-methyl-1H-indazole. Factors such as pH, temperature, and the presence of other molecules can affect its reactivity and interactions with biological targets .

Safety and Hazards

Propriétés

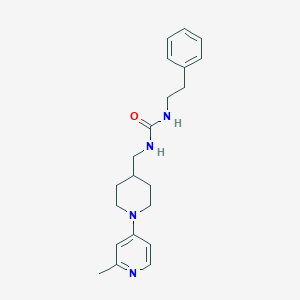

IUPAC Name |

3-(bromomethyl)-1-methylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-12-9-5-3-2-4-7(9)8(6-10)11-12/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHJAMWXOFEHBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-1-methyl-1H-indazole | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide](/img/structure/B2443313.png)

![methyl (2E)-2-[(2-fluorophenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate](/img/structure/B2443314.png)

![6-Chloro-N-[2-methoxy-1-(5-methylfuran-2-YL)ethyl]pyridine-3-carboxamide](/img/structure/B2443315.png)

![2-(2-chlorophenyl)sulfinyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2443316.png)

![(Z)-4-methyl-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2443321.png)

![2-({1-[2-(piperidin-1-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2443325.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylthiazole-4-carboxamide](/img/structure/B2443326.png)

![9-(3-chlorobenzyl)-3-(4-ethoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2443327.png)

![5-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2443329.png)

![2-[(3-Fluorobenzyl)oxy]benzoic acid](/img/structure/B2443332.png)